Methyl 2-fluoro-4-formyl-5-methylbenzoate
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Overview
Description
Methyl 2-fluoro-4-formyl-5-methylbenzoate: is an organic compound with the molecular formula C10H9FO3. It is a white to pale yellow solid and is used as an intermediate in organic synthesis . This compound is known for its specific molecular structure, which includes a fluorine atom, a formyl group, and a methyl ester group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-4-formyl-5-methylbenzoate typically involves the esterification of 2-fluoro-4-formyl-5-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction but may include additional purification steps such as recrystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-fluoro-4-formyl-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: 2-fluoro-4-formyl-5-methylbenzoic acid.
Reduction: 2-fluoro-4-hydroxymethyl-5-methylbenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-4-formyl-5-methylbenzoate depends on its specific applicationThese functional groups can influence the compound’s reactivity, binding affinity, and overall biological activity .
Comparison with Similar Compounds
- Methyl 4-fluoro-2-formyl-5-methylbenzoate
- Methyl 2-fluoro-5-formylbenzoate
- Methyl 2-fluoro-4-methylbenzoate
Comparison: Methyl 2-fluoro-4-formyl-5-methylbenzoate is unique due to the specific positioning of the fluorine atom, formyl group, and methyl ester group on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and research .
Properties
Molecular Formula |
C10H9FO3 |
---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
methyl 2-fluoro-4-formyl-5-methylbenzoate |
InChI |
InChI=1S/C10H9FO3/c1-6-3-8(10(13)14-2)9(11)4-7(6)5-12/h3-5H,1-2H3 |
InChI Key |
NOPCIDWTKLTLMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)F)C(=O)OC |
Origin of Product |
United States |
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